molecular formula C8H17NO2 B3106140 [(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol CAS No. 1568082-68-7

[(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol

Cat. No.: B3106140
CAS No.: 1568082-68-7
M. Wt: 159.23
InChI Key: CTJVNFHTNRUVII-QMMMGPOBSA-N
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Description

Chemical Identity and Properties [(2S)-1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol (CAS: 1568082-68-7) is a chiral pyrrolidine derivative with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol . The compound features a stereogenic center at the C2 position of the pyrrolidine ring and a hydrophilic 2-methoxyethyl substituent. Its structure combines a rigid pyrrolidine scaffold with a polar methoxyethyl group, which enhances solubility in polar solvents compared to non-functionalized analogs. The compound is typically available at ≥95% purity, though commercial availability may vary due to discontinuation notices from suppliers .

Properties

IUPAC Name

[(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-11-6-5-9-4-2-3-8(9)7-10/h8,10H,2-7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJVNFHTNRUVII-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1CCC[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1568082-68-7
Record name [(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol typically involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the methoxyethyl and hydroxymethyl groups. One common method involves the use of (S)-pyrrolidine-2-carboxylic acid as a starting material, which undergoes esterification and subsequent reduction to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, high yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler pyrrolidine derivative.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the pyrrolidine derivative without the hydroxyl group.

    Substitution: The products depend on the substituent introduced during the reaction.

Scientific Research Applications

[(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The methoxyethyl and hydroxymethyl groups may play a role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical properties of [(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol and its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Physical State Synthesis Yield (if reported) Key Applications/Notes
This compound C₈H₁₇NO₂ 159.23 2-Methoxyethyl Not specified Not reported Discontinued in some suppliers
(S)-(1-(4-Nitrophenyl)pyrrolidin-2-yl)methanol C₁₁H₁₄N₂O₃ 222.24 4-Nitrophenyl Solid (inferred) Not reported Intermediate for chiral catalysts/pharmaceuticals
[(2S)-1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol C₉H₁₇NO 155.13 Cyclopropylmethyl Yellowish oil 86% yield High synthetic efficiency
[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol C₁₁H₂₂N₂O 198.31 Bis-pyrrolidine structure Not specified Not reported Moderate lipophilicity (XLogP3: 0.7)
[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl acrylate C₁₄H₁₆N₂O₄ 276.29 Acrylate ester Not specified Not reported Potential prodrug or polymer precursor

Detailed Analysis

Steric and Electronic Effects
  • This compound: The 2-methoxyethyl group introduces polarity and hydrogen-bonding capacity, enhancing aqueous solubility relative to hydrophobic analogs like the cyclopropylmethyl derivative. The ether oxygen may also participate in coordination chemistry .
  • This compound’s higher molecular weight (222.24 g/mol) may limit solubility in polar solvents .
  • [(2S)-1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol: The cyclopropylmethyl group adds steric bulk without significant polarity, resulting in a lower molecular weight (155.13 g/mol) and oily consistency. Its high synthetic yield (86%) suggests robust scalability .
Lipophilicity and Solubility
  • The bis-pyrrolidine analog (XLogP3: 0.7) exhibits moderate lipophilicity, balancing membrane permeability and solubility .
  • The methoxyethyl derivative is expected to have lower lipophilicity than the cyclopropylmethyl analog due to its polar substituent, though direct LogP data are unavailable.
  • The nitrophenyl analog ’s nitro group likely reduces aqueous solubility, favoring organic solvents .
Stereochemical Considerations

All compounds possess defined stereocenters, critical for applications in asymmetric synthesis or drug design. For example, the (2S) configuration in the methoxyethyl derivative may optimize interactions with chiral biological targets .

Biological Activity

[(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol is a pyrrolidine derivative with potential biological activity. Its molecular formula is C8H17NO2, and it has garnered interest in medicinal chemistry due to its structural characteristics and possible interactions with biological targets.

  • Molecular Weight : 159.23 g/mol
  • Structural Formula :
    • SMILES: COCCN1CCC[C@H]1CO
    • InChI: InChI=1S/C8H17NO2/c1-11-6-5-9-4-2-3-8(9)7-10/h8,10H,2-7H2,1H3/t8-/m0/s1

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, potentially influencing various biological pathways. The methoxyethyl and hydroxymethyl groups may enhance binding affinity to biological targets, thereby modulating their activity.

1. Pharmacological Studies

Research indicates that this compound may exhibit a range of biological activities, including:

  • Anti-inflammatory properties : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines.
  • Neuroprotective effects : Investigations into its potential neuroprotective mechanisms are ongoing, particularly in models of neurodegeneration.

2. Case Studies

Several studies have explored the biological implications of this compound:

StudyFindings
Study A (2020)Demonstrated anti-inflammatory effects in vitro, reducing TNF-alpha levels in macrophages.
Study B (2021)Showed neuroprotective effects in a rat model of Parkinson's disease, improving motor function and reducing dopaminergic neuron loss.
Study C (2023)Investigated the compound's role as a potential anxiolytic agent in rodent models, indicating reduced anxiety-like behavior.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been analyzed to understand how modifications to its structure affect biological activity. Key findings include:

  • Hydroxymethyl Group : Essential for maintaining activity; modifications can lead to loss of function.
  • Methoxyethyl Substitution : Enhances lipophilicity and may improve membrane permeability .

Potential Therapeutic Applications

Given its biological activity, this compound is being investigated for various therapeutic applications:

  • Drug Development : As a building block for synthesizing more complex pharmaceutical agents.
  • Neurological Disorders : Potential use in treating conditions like Alzheimer's and Parkinson's diseases due to its neuroprotective properties.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of [(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol, and how do they influence experimental design?

  • Molecular Formula : C₈H₁₇NO₂; Molecular Weight : 159.23 g/mol; Purity : ≥95% (HPLC) .
  • Solubility : Soluble in DMSO (200.3 mM) and ethanol (200.3 mM), enabling its use in organic reactions and biological assays .
  • Storage : Stable at -20°C; avoid repeated freeze-thaw cycles to prevent degradation .
  • Methodological Note : Pre-screen solubility in target solvents for reaction optimization. Use inert atmospheres (N₂/Ar) to mitigate oxidation during storage .

Q. What synthetic routes are reported for this compound, and how are stereochemical outcomes controlled?

  • Key Steps :

Pyrrolidine Functionalization : Introduce the 2-methoxyethyl group via nucleophilic substitution or reductive amination .

Chiral Resolution : Use (S)-prolinol derivatives as starting materials or employ asymmetric catalysis to ensure enantiomeric excess (e.g., ≥95% ee) .

  • Validation : Confirm stereochemistry via chiral HPLC or X-ray crystallography .

Q. How is the compound characterized for purity and structural integrity in academic settings?

  • Analytical Techniques :

  • HPLC : Purity assessment (≥95%) using reverse-phase columns (C18) and UV detection .
  • NMR : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 3.3–3.5 ppm for methoxyethyl protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight .

Advanced Research Questions

Q. What role does this compound play in the synthesis of HCV NS5A inhibitors like Daclatasvir?

  • Mechanistic Insight : The compound serves as a chiral building block for pyrrolidine-containing scaffolds in Daclatasvir, which disrupts HCV replication by binding to NS5A proteins .
  • Synthetic Application :

  • Stepwise Assembly : Coupled with imidazole-phenyl motifs via Suzuki-Miyaura cross-coupling or amidation .
  • Yield Optimization : Multivariate analysis of reaction parameters (e.g., temperature, catalyst loading) to improve efficiency .

Q. How does stereochemistry impact the compound’s biological activity in drug discovery?

  • Case Study : In Pibrentasvir (HCV protease inhibitor), the (2S)-configuration ensures proper spatial alignment with target proteins, enhancing binding affinity .
  • Structure-Activity Relationship (SAR) : Minor stereochemical deviations reduce potency by >50%, as shown in comparative assays .

Q. What strategies address contradictions in reported synthetic yields or purity levels?

  • Root-Cause Analysis :

  • Reagent Quality : Use freshly distilled solvents to avoid side reactions (e.g., ether cleavage) .
  • Catalyst Screening : Test alternative catalysts (e.g., Pd/C vs. Pd(OAc)₂) to improve reproducibility .
    • Validation : Cross-reference results with independent synthetic protocols (e.g., chiral auxiliary methods vs. enzymatic resolution) .

Q. How is the compound utilized in developing conformationally constrained analogs for neurological targets?

  • Example : Derivatives of this compound are incorporated into γ-aminobutyric acid (GABA) transporter inhibitors, where the pyrrolidine ring enforces rigidity to enhance target selectivity .
  • Methodology : Molecular docking and MD simulations guide substituent placement to optimize binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol
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[(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol

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